molecular formula C7H5BrN2S B11798759 5-Bromobenzo[d]isothiazol-7-amine CAS No. 1417793-29-3

5-Bromobenzo[d]isothiazol-7-amine

Cat. No.: B11798759
CAS No.: 1417793-29-3
M. Wt: 229.10 g/mol
InChI Key: KXRCWSWMKCKYQH-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazol-7-amine is a chemical compound with the molecular formula C7H5BrN2S. It is a derivative of benzoisothiazole, characterized by the presence of a bromine atom at the 5-position and an amine group at the 7-position of the isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]isothiazol-7-amine typically involves the bromination of benzo[d]isothiazole followed by amination. One common method includes the reaction of benzo[d]isothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]isothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromobenzo[d]isothiazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d]isothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amine groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzo[d]isothiazol-3-amine: Another derivative with the bromine atom at the 3-position.

    Benzo[d]thiazole-2-thiol: A related compound with a thiol group instead of an amine.

    5-Bromobenzo[d]isothiazol-4-amine: A derivative with the amine group at the 4-position .

Uniqueness

5-Bromobenzo[d]isothiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

CAS No.

1417793-29-3

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

5-bromo-1,2-benzothiazol-7-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2

InChI Key

KXRCWSWMKCKYQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)N)Br

Origin of Product

United States

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